Odonicin Exhibits 1.63-Fold Higher Cytotoxic Potency Than Oridonin in HL-60 Leukemia Cells
In head-to-head cytotoxicity evaluation against human promyelocytic leukemia HL-60 cells, Odonicin demonstrates superior potency compared to the widely studied analog oridonin. Odonicin exerts significant cytotoxic effects with an IC₅₀ value of 7.5 μM, whereas oridonin under identical assay conditions exhibits an IC₅₀ of 12.2 μM . This represents a 1.63-fold (or approximately 38%) lower IC₅₀ for Odonicin, indicating greater cytotoxic efficiency against this leukemia cell line. Both compounds are ent-kaurane diterpenoids co-isolated from Isodon species, yet the distinct substitution pattern of Odonicin (6α,15α-diacetoxy-7β,20-epoxy) versus oridonin (1α,7α,14β-trihydroxy-15-oxo) underlies this potency differential [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against HL-60 human leukemia cells |
|---|---|
| Target Compound Data | IC₅₀ = 7.5 μM |
| Comparator Or Baseline | Oridonin IC₅₀ = 12.2 μM |
| Quantified Difference | 1.63-fold lower IC₅₀ (Odonicin more potent) |
| Conditions | HL-60 human promyelocytic leukemia cell line; cytotoxicity assay |
Why This Matters
Researchers developing ent-kaurane-based antileukemic leads should prioritize Odonicin over oridonin for HL-60 screening due to quantifiably superior potency.
- [1] Fujita E, Taoka M, Nagao Y, Fujita T. Terpenoids. Part XXV. Structures and absolute configurations of isodoacetal, nodosinin, and odonicin, novel diterpenoids of Isodon japonicus. Journal of the Chemical Society, Perkin Transactions 1. 1973;4:1760-1765 View Source
